4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline

Catalog No.
S571409
CAS No.
171745-13-4
M.F
C18H18BrN3O2
M. Wt
388.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline

CAS Number

171745-13-4

Product Name

4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline

IUPAC Name

N-(3-bromophenyl)-6,7-diethoxyquinazolin-4-amine

Molecular Formula

C18H18BrN3O2

Molecular Weight

388.3 g/mol

InChI

InChI=1S/C18H18BrN3O2/c1-3-23-16-9-14-15(10-17(16)24-4-2)20-11-21-18(14)22-13-7-5-6-12(19)8-13/h5-11H,3-4H2,1-2H3,(H,20,21,22)

InChI Key

YXOXHAUUTIOBDA-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCC

Synonyms

4-(3-bromoanilino)-6,7-diethoxyquinazoline, 4-BrBzN-6,7-diEtOQ

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCC

Molecular Structure Analysis

The compound possesses a quinazoline core structure, a bicyclic aromatic ring system consisting of a fused benzene and pyrimidine ring. Attached to the 4th position of the quinazoline core is an aniline group (-C6H4-NH2), with a bromine atom (Br) substituting at the 3rd position of the phenyl ring within the aniline group. Additionally, two ethoxy groups (-OC2H5) are present at the 6th and 7th positions of the quinazoline core [].

This structure offers several notable aspects:

  • The presence of the bromine atom may contribute to enhanced binding affinity with target molecules due to increased hydrophobicity [].
  • The ethoxy groups might influence the compound's solubility and overall polarity [].

Chemical Reactions Analysis

Information on decomposition pathways is also currently unavailable.


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline, such as melting point, boiling point, and solubility, is not yet publicly available.

The primary function of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline is believed to be EGFR inhibition []. EGFR is a protein involved in cell growth and proliferation. Overexpression or mutations in EGFR are implicated in various cancers []. By inhibiting EGFR, this compound may potentially play a role in cancer treatment. However, the detailed mechanism of action, including binding site and downstream effects, requires further investigation.

Kinase Inhibition:

4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline (also known as N-(3-bromophenyl)-6,7-diethoxyquinazolin-4-amine or EGFR-IN-80) has been investigated for its potential to inhibit Epidermal Growth Factor Receptor (EGFR), a protein involved in cell growth and proliferation. Studies have shown that the compound exhibits cytotoxic activity against various cancer cell lines, including those derived from lung, breast, and colon cancers [].

Antibacterial Activity:

Research suggests that 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline may possess antibacterial properties. Studies have reported its activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, further investigation is needed to determine its efficacy and potential clinical applications.

Other Potential Applications:

Limited research suggests that 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline may have additional potential applications in scientific research. These include:

  • Antiviral activity: Early studies have indicated potential antiviral activity against herpes simplex virus type 1 (HSV-1), but further research is needed [].
  • Anti-inflammatory activity: Some studies suggest the compound may possess anti-inflammatory properties, but more research is required to confirm this finding [].

XLogP3

4.8

LogP

4.4 (LogP)

Appearance

Assay:≥95%A crystalline solid

Wikipedia

Compound 56 [PMID: 8568816]

Dates

Modify: 2023-08-15

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